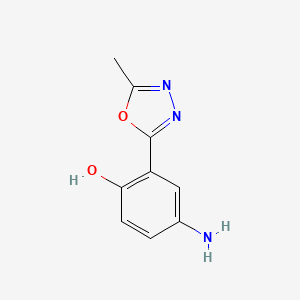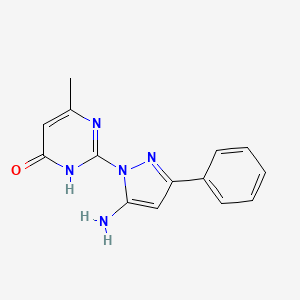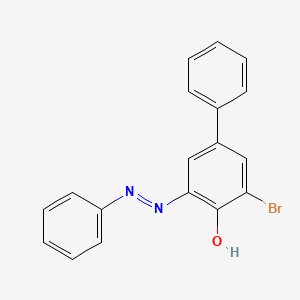
8-Bromoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinolin-5-ol is a compound that belongs to the class of quinolines . Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Bromoquinolin-5-ol, often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted using either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
The molecular formula of 8-Bromoquinolin-5-ol is C9H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including 8-Bromoquinolin-5-ol, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Physical And Chemical Properties Analysis
The molecular weight of 8-Bromoquinolin-5-ol is 224.05 g/mol . Other physical and chemical properties specific to 8-Bromoquinolin-5-ol were not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Field Medicinal Chemistry
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
Application Summary
Quinoline is an essential heterocyclic compound due to its potential for industrial and medicinal applications . Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Methods of Application
The synthesis of quinoline and its derivatives involves various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . In one specific method, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .
Results or Outcomes
Quinoline is an essential segment of both natural and synthetic compounds . Several prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Field Alzheimer’s Disease Research
Quinoline derivatives are an important group of compounds with rich and diverse biological activities . They have been studied for their potential in treating various diseases, including Alzheimer’s disease .
Application Summary
8-Hydroxyquinoline derivatives, a group that “8-Bromoquinolin-5-ol” belongs to, have been found to have potential therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Methods of Application
The synthesis of quinoline and its derivatives involves various protocols. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .
Results or Outcomes
Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety, which is structurally related to 8-Bromoquinolin-5-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .
Eigenschaften
IUPAC Name |
8-bromoquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDUEAPSAXAQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
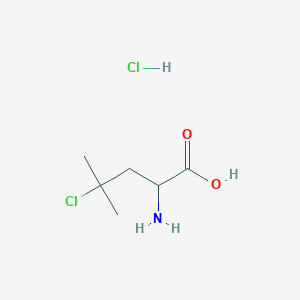
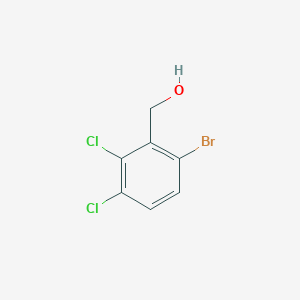
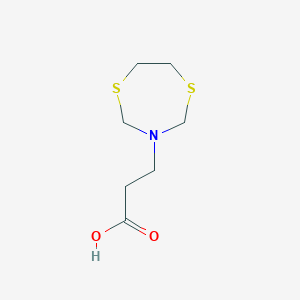
![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
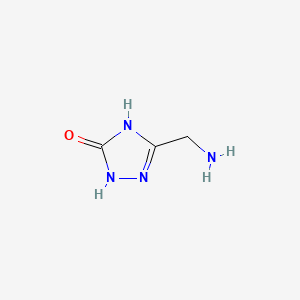
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
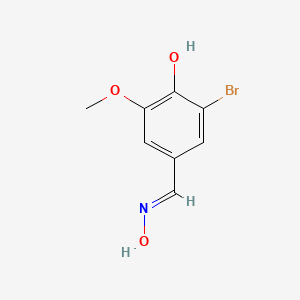
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)
